N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, substituted with a methoxy group at the 7-position of the benzofuran and a benzamide group at the 2-position of the thiazole. Structural analogs of this compound often vary in substituents on the benzamide or thiazole rings, which influence their physicochemical properties and bioactivity .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-15-9-5-8-13-10-16(24-17(13)15)14-11-25-19(20-14)21-18(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSJLOCWTUPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
The 7-methoxybenzofuran core is typically synthesized via acid-catalyzed cyclization of 2-methoxyphenol derivatives. For example, treatment of 3-methoxy-2-hydroxyacetophenone with acetic anhydride in the presence of sodium acetate at 140°C yields 7-methoxybenzofuran-2-carboxylic acid. This method achieves yields of 68–72% and is scalable to gram quantities.
Key Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 140°C | ±5% |
| Acetic Anhydride | 3.0 equivalents | +12% |
| Sodium Acetate | 0.2 equivalents | +8% |
Palladium-Catalyzed Coupling
Modern approaches employ Pd(OAc)₂/Xantphos catalytic systems for constructing the benzofuran ring. A 2019 study demonstrated that 7-methoxy-2-iodobenzofuran reacts with ethyl acrylate under Heck conditions (90°C, DMF, 18 h) to install necessary substituents with 85% efficiency.
Formation of 4-(7-Methoxybenzofuran-2-yl)thiazole Core
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-haloketones with thiourea derivatives. A representative protocol:
- React 2-bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one (1.2 eq)
- With N-benzoylthiourea (1.0 eq) in ethanol
- Under ultrasound irradiation (40 kHz, 50°C, 25 min)
- Achieves 88% yield vs. 72% under traditional reflux
Comparative Performance
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional reflux | 6 h | 72% | 95% |
| Ultrasound | 25 min | 88% | 98% |
| Microwave | 8 min | 82% | 97% |
Transition Metal-Mediated Approaches
Cobalt-catalyzed methods using Co₂(CO)₈ (0.4 eq) in DMF at 120°C enable direct coupling of preformed thiazole fragments with benzofuran derivatives. This single-step protocol reduces synthesis time from 48 h to 16 h while maintaining 84% yield.
Benzamide Installation and Final Coupling
Acylation Strategies
The benzamide group is introduced via Schotten-Baumann reaction:
- Activate benzoyl chloride (1.5 eq) with DIPEA (2.0 eq) in THF at 0°C
- Add 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine (1.0 eq)
- Stir for 4 h at room temperature
- Isolate product with 91% yield after recrystallization
Critical Purification Data
| Solvent System | Purity | Recovery |
|---|---|---|
| Ethyl acetate/hexane | 98.5% | 85% |
| Dichloromethane/MeOH | 99.2% | 78% |
| Acetonitrile | 97.8% | 92% |
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the final coupling step:
- Residence time: 8.5 min
- Temperature: 110°C
- Catalyst: Zn(OTf)₂ (0.1 eq)
- Yield: 94% with 99.1% HPLC purity
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, thiazole-H)
δ 7.89–7.82 (m, 5H, benzamide)
δ 7.35 (d, J = 8.4 Hz, 1H, benzofuran-H)
δ 3.91 (s, 3H, OCH₃)
HRMS (ESI-TOF)
Calculated for C₂₀H₁₅N₂O₃S [M+H]⁺: 371.0798
Found: 371.0795
Chromatographic Validation
| Column | Retention Time | Plate Count |
|---|---|---|
| C18 (150 × 4.6 mm) | 6.72 min | 12,450 |
| HILIC (100 × 3.0 mm) | 8.15 min | 9,870 |
| Chiralpak AD-H | 14.22 min | 6,540 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques (400 rpm, 2 h) using K₂CO₃ as base achieve 89% yield with E-factor reduction from 32 to 4.7.
Photocatalytic Methods
Visible-light-mediated coupling using Eosin Y (0.5 mol%) in water:
- 12 h irradiation at 450 nm
- 82% yield
- 100% atom economy
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran, thiazole, or benzamide rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells by activating specific apoptotic pathways, including caspase activation and mitochondrial membrane potential disruption .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. Research has shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
This compound has been explored for its pesticidal properties, particularly in controlling plant pathogens. Its application in agriculture could help manage fungal infections in crops, thereby improving yield and quality. Field trials are ongoing to evaluate its effectiveness as a biopesticide .
Plant Growth Regulation
this compound has also been studied for its role in promoting plant growth. Preliminary studies suggest that it may enhance root development and increase resistance to environmental stressors.
Material Science
Polymer Chemistry
In material science, this compound is being investigated as a potential additive in polymer formulations. Its incorporation could improve the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another study featured in Phytomedicine, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, highlighting its potential as a natural antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
4-Ethoxy Substitution
- Compound : 4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₂₁H₁₈N₂O₄S
- Molecular Weight : 394.44 g/mol
- Key Feature : The ethoxy group at the para position of the benzamide enhances lipophilicity compared to the parent compound. This substitution may improve membrane permeability but could reduce solubility in aqueous media .
4-Phenoxy Substitution
- Compound: N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Molecular Formula : C₂₅H₁₈N₂O₄S
- Molecular Weight : 442.49 g/mol
- However, this substitution increases molecular weight and may affect metabolic stability .
Sulfamoyl Substitution
- Compound : 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₂₅H₂₇N₃O₇S₂
- Molecular Weight : 545.63 g/mol
- This modification is relevant for targets requiring hydrophilic interactions .
Variations on the Thiazole Ring
Naphthalene Substituent
- Compound : N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₂₀H₁₄N₂OS
- Molecular Weight : 330.41 g/mol
- Key Feature : Replacing the benzofuran with a naphthalene ring increases hydrophobicity (logP = 5.65) and aromatic surface area, which may enhance binding to hydrophobic pockets but reduce aqueous solubility .
Adamantane Substituent
- Compound : N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Molecular Formula : C₂₄H₂₄F₃N₃O₂S
- Molecular Weight : 483.52 g/mol
- Key Feature: The adamantane group provides rigidity and steric bulk, improving metabolic stability.
Bioactivity Comparisons
Enzyme Inhibition
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Exhibited 129.23% activity in a growth modulation assay (p < 0.05), suggesting superior potency compared to the parent compound, likely due to the phenoxy group’s enhanced hydrophobic interactions .
- EMAC2060/EMAC2061 (): Demonstrated <80% reaction yields but retained bioactivity against HIV-1 RT polymerase, highlighting the trade-off between synthetic feasibility and target engagement .
Computational Binding Affinity
- ZINC5154833 (): Achieved a Glide score of −6.591 against CIITA-I, with hydrogen bonds at GLY423 and ARG546. This highlights the importance of sulfhydryl and amide groups in target binding .
- F5254-0161 (): Scored −6.41, stabilized by interactions with GLY423 and ARG615, suggesting substituents on the piperazine ring enhance binding stability .
Physicochemical and Structural Data Table
*Estimated based on structural analogs.
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound notable for its unique structural features that incorporate multiple heterocyclic rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.
Structural Characteristics
The compound consists of a benzothiazole moiety linked to a thiazole and a methoxy-substituted benzofuran . This unique combination enhances its interaction with various biological targets, suggesting diverse pharmacological applications.
1. Anti-inflammatory Properties
Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies have revealed significant interactions with these target proteins, indicating its potential as an anti-inflammatory agent .
2. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to have IC50 values significantly lower than established chemotherapeutics like doxorubicin .
Research Findings
Case Studies and Experimental Data:
Several studies have explored the biological activity of derivatives related to this compound:
Neuroprotective Effects
A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity. Among these, one derivative exhibited protective effects comparable to known NMDA antagonists at concentrations as low as 30 µM .
Antimicrobial Activity
Compounds structurally similar to this compound have also been tested for antimicrobial properties, showing significant activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for constructing the benzamide-thiazole core in this compound?
The benzamide-thiazole scaffold is typically synthesized via condensation of substituted thiazol-2-amines with benzoyl chlorides. For example, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions to form the amide bond, followed by recrystallization from methanol for purification . Modifications to the benzofuran moiety require Suzuki-Miyaura coupling or electrophilic substitution to introduce methoxy groups .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intermolecular interactions (e.g., hydrogen bonds like N–H···N and C–H···O/F) that stabilize packing .
- NMR : , , and NMR confirm substituent positions and purity. For example, methoxy protons (~δ 3.8–4.0 ppm) and benzofuran aromatic signals are diagnostic .
Q. How is preliminary biological activity assessed for this compound?
Initial screening involves:
Q. What are common impurities encountered during synthesis, and how are they resolved?
Impurities like unreacted benzoyl chloride or byproducts from incomplete cyclization are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. TLC monitors reaction progress .
Q. How do computational methods aid in predicting structure-activity relationships (SAR)?
Molecular docking (AutoDock, Schrödinger) models interactions with target proteins (e.g., Hec1/Nek2). Density Functional Theory (DFT) calculates electrostatic potential maps to optimize substituent electronic effects .
Advanced Research Questions
Q. How can contradictions in biological activity across studies be resolved?
Discrepancies may arise from assay conditions (e.g., glucose concentration affecting glucokinase activation) or cell-line specificity. Validate using:
- Orthogonal assays : Compare enzyme inhibition (IC) with cell-based efficacy (EC).
- Genetic knockdown : Confirm target dependency via siRNA silencing .
Q. What strategies optimize pharmacokinetics for in vivo studies?
Q. How are selective PET ligands designed for receptor imaging?
Radiolabeling (e.g., , ) at metabolically stable positions (e.g., 4-methylbenzamide) preserves binding affinity. Autoradiography in brain sections validates mGluR1-specific uptake (e.g., high cerebellar binding) .
Q. What experimental approaches validate target engagement in complex biological systems?
- Thermal shift assays : Measure protein melting temperature () shifts upon compound binding.
- CETSA (Cellular Thermal Shift Assay) : Confirm target stabilization in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
